molecular formula C14H24BrNO2 B2996386 Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2303363-64-4

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B2996386
CAS RN: 2303363-64-4
M. Wt: 318.255
InChI Key: SJSPUJFVVWUEAY-UHFFFAOYSA-N
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Description

Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound used in scientific research. It is a spirocyclic compound that has been synthesized and studied for its potential applications in various fields. 5]nonane-7-carboxylate.

Scientific Research Applications

Synthesis and Structure

  • Efficient Synthesis for Peptidomimetics : An efficient synthesis method for diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, which are rigid dipeptide mimetics, has been developed. These compounds are significant for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

  • Synthesis of Bifunctional Compounds : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes. These compounds provide an entry point to novel compounds that can access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Conformational Analysis

  • Spirolactams as Pseudopeptides : Spirolactams, like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have been synthesized as conformationally restricted pseudopeptides. They serve as mimetics for gamma-turn/distorted type II beta-turns in peptides (Fernandez et al., 2002).

Crystal Structure

  • Mirror Symmetry in Molecules : The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, a related molecule, shows mirror symmetry and provides insights into the configuration of such compounds (Dong et al., 1999).

Antineoplastic Activity

  • Preliminary Antineoplastic Activity : Studies on dibenzoazaspiro compounds have shown that they reduce the viability of chronic myeloid leukemia cells, particularly in drug-resistant variants (Mendes et al., 2019).

properties

IUPAC Name

tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPUJFVVWUEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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